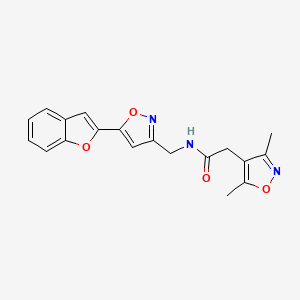![molecular formula C8H14Cl2N4 B2652203 N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride CAS No. 1448850-68-7](/img/structure/B2652203.png)
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is a pyrimidine derivative, which is a class of compounds known for their wide range of biological activities. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method involves the initial formation of a pyrimidine intermediate, which is then reacted with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an ethanol solvent . The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Condensation Reactions: It can also participate in condensation reactions, forming larger molecules by combining with other compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bicarbonate, ethanol, hydrochloric acid, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Aplicaciones Científicas De Investigación
N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in biological research to study its effects on cellular processes and molecular pathways.
Industrial Applications: The compound is also used in the synthesis of other chemical compounds and materials, making it valuable in industrial chemistry.
Mecanismo De Acción
The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride include other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another pyrimidine derivative with significant biological activity.
Uniqueness
What sets this compound apart is its specific structural configuration and the presence of the pyrrolidine ring, which may confer unique biological properties and enhance its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;;/h2,4,6-7,9H,1,3,5H2,(H,10,11,12);2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPXVKUSJFPCNR-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]methanesulfonamide](/img/structure/B2652120.png)


![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![2-[({4-[(2-methylquinolin-8-yl)oxy]phenyl}amino)methylidene]propanedinitrile](/img/structure/B2652128.png)
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide](/img/structure/B2652129.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)


![1-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B2652135.png)

![3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2652139.png)

![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)
